Product packaging for 2,2,2-Trichloro-n-methylacetamide(Cat. No.:CAS No. 23170-77-6)

2,2,2-Trichloro-n-methylacetamide

Cat. No.: B1619151
CAS No.: 23170-77-6
M. Wt: 176.42 g/mol
InChI Key: VRXFCUXLPCIOAE-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-methylacetamide (CAS 23170-77-6) is an N-substituted trichloroacetamide (NTCA) with the molecular formula C3H4Cl3NO and a molecular weight of 176.43 g/mol . This compound serves as a versatile and protected synthetic building block, particularly valued as a "blocked isocyanate" in organic synthesis . In this role, the amide function is stable under typical storage and handling conditions but can be activated to generate isocyanates, which are highly reactive intermediates essential for producing a wide range of valuable nitrogen-containing compounds . The primary research value of this compound lies in its application as a precursor for the synthesis of ureas and carbamates through base-catalyzed condensation reactions with amines and alcohols, respectively . This reactivity pathway, which involves the elimination of chloroform (CHCl3), allows researchers to safely access isocyanate-derived products without directly handling the toxic and volatile isocyanates themselves . This makes it a safer alternative for the production of materials like polyurethanes and other specialty chemicals in industrial and pharmaceutical research contexts . The compound is typically synthesized via trichloroacetylation of a primary amine, such as methylamine . Its structure, characterized by the trichloroacetyl group, has been the subject of studies investigating molecular features and intermolecular interactions, such as hydrogen bonding, which influence its behavior in the solid state and in solution . This compound is intended for research and industrial application use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Cl3NO B1619151 2,2,2-Trichloro-n-methylacetamide CAS No. 23170-77-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXFCUXLPCIOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289993
Record name 2,2,2-trichloro-n-methylacetamide
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Molecular Weight

176.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23170-77-6
Record name NSC66034
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66034
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trichloro-n-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Trichloroacetyl Amides

Direct Synthetic Pathways

Direct synthetic pathways to N-trichloroacetyl amides involve the formation of the amide bond from appropriate starting materials in a single key step. These methods include photochemical reactions, acylation of amines, and other condensation techniques.

Photochemical Methodologies for Trichloroacetamide (B1219227) Synthesis

A notable photochemical method for synthesizing N-substituted trichloroacetamides involves the reaction of amines with tetrachloroethylene (B127269) (TCE) under photo-irradiation. nih.govacs.org This process utilizes a low-pressure mercury lamp and oxygen bubbling at elevated temperatures (above 70 °C). nih.govacs.org The underlying chemistry involves the photochemical oxidation of TCE to produce the highly reactive and toxic trichloroacetyl chloride in situ. nih.govacs.org This intermediate then readily reacts with an amine present in the mixture to yield the corresponding N-trichloroacetamide. nih.govacs.org

This photochemical approach offers the advantage of being applicable to a wide range of amines, including those with low nucleophilicity like amides, fluorinated amines, and even amine hydrochlorides. nih.govacs.org For instance, the reaction of methylamine (B109427) hydrochloride with TCE under these conditions affords 2,2,2-Trichloro-N-methylacetamide in a 68% yield. acs.orgsemanticscholar.org The reaction is typically carried out by irradiating a TCE solution of the amine hydrochloride with UV light while bubbling oxygen, followed by a period of heating. acs.orgsemanticscholar.org

Table 1: Examples of Photochemically Synthesized N-Trichloroacetamides

Amine ReactantProductYield (%)
Methylamine hydrochlorideThis compound68 acs.orgsemanticscholar.org
Isopropylamine hydrochlorideN-Isopropyl-2,2,2-trichloroacetamide31 semanticscholar.org
tert-Butylamine hydrochlorideN-tert-Butyl-2,2,2-trichloroacetamide71 semanticscholar.org
2,2,2-Trifluoroethylamine hydrochloride2,2,2-Trichloro-N-(2,2,2-trifluoroethyl)acetamide71 acs.org
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine (B1608036) hydrochlorideN,N'-(Octafluorohexane-1,6-diyl)bis(2,2,2-trichloroacetamide)84 acs.org

Acylation Reactions in the Synthesis of Trichloroacetamides

Acylation reactions are a fundamental and widely used method for the formation of amide bonds. bath.ac.uk In the context of synthesizing N-trichloroacetyl amides, this typically involves the reaction of an amine with a trichloroacetylating agent, most commonly trichloroacetyl chloride. The high reactivity of acyl chlorides makes them suitable for acylating even weakly nucleophilic amines. youtube.com

The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and formation of the amide bond. youtube.com These reactions are often vigorous and may be carried out in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org For instance, the reaction of an amine with trichloroacetyl chloride can be performed under Schotten-Baumann conditions, which utilize an aqueous base. youtube.com Even amine hydrochlorides can be acylated under certain conditions, particularly with highly reactive acyl chlorides like trichloroacetyl chloride. youtube.com

The reactivity of the amine plays a significant role in the reaction conditions required. While simple primary and secondary amines react readily, less reactive amines may require more forcing conditions or the use of catalysts. bath.ac.uk

Alternative Condensation and Amidation Strategies

Beyond direct acylation with acyl halides, other condensation methods can be employed for the synthesis of amides. These strategies often involve the use of coupling agents or dehydro-condensation agents to facilitate the formation of the amide bond from a carboxylic acid and an amine. mdpi.comunits.it

One such approach utilizes dehydro-condensation agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of a tertiary amine. mdpi.com These systems have shown to be effective for the synthesis of various amides. mdpi.com Another example involves the one-pot condensation of aldehydes and amides to form N,N'-alkylidene bisamides under solvent-free conditions, showcasing the versatility of condensation reactions. researchgate.net

Furthermore, hydrothermal pyrolysis experiments have demonstrated that condensation reactions leading to the formation of amides, esters, and nitriles can occur from lipid precursors under elevated temperatures and pressures. researchgate.net These studies provide insight into the fundamental reactivity of these functional groups under various conditions.

Rearrangement-Based Synthetic Strategies

Rearrangement reactions offer an alternative and often stereoselective approach to the synthesis of complex molecules, including precursors to N-trichloroacetyl amides.

The Overman Rearrangement in the Context of N-Trichloroacetyl Imidates

The Overman rearrangement is a powerful wikipedia.orgwikipedia.org-sigmatropic rearrangement that converts allylic alcohols into allylic amines via an intermediate allylic trichloroacetimidate (B1259523). wikipedia.orgthermofisher.comorganic-chemistry.org This reaction, discovered by Larry Overman in 1974, proceeds through a suprafacial, concerted mechanism, often favoring a chair-like transition state, similar to the Claisen rearrangement. wikipedia.orgyoutube.comnrochemistry.com The formation of the stable amide functionality provides a strong thermodynamic driving force, rendering the reaction essentially irreversible. nrochemistry.com

The first step in the Overman rearrangement is the formation of the allylic trichloroacetimidate. This is typically achieved by reacting the allylic alcohol with trichloroacetonitrile (B146778) in the presence of a catalytic amount of a strong base, such as sodium hydride or an organic base like DBU. thermofisher.comnrochemistry.com The resulting imidate is then heated to induce the rearrangement to the corresponding N-trichloroacetyl amide. wikipedia.org The reaction can also be catalyzed by transition metal salts, such as those of mercury(II) or palladium(II). wikipedia.orgorganic-chemistry.org

A key advantage of the Overman rearrangement is its high degree of stereoselectivity. The rearrangement of trichloroacetimidates derived from secondary allylic alcohols typically proceeds with excellent stereocontrol, preferentially forming (E)-alkenes. nrochemistry.com

Furthermore, the development of catalytic asymmetric versions of the Overman rearrangement has significantly expanded its utility in organic synthesis. organic-chemistry.org By employing chiral transition metal catalysts, it is possible to achieve enantioselective conversions of prochiral starting materials. organic-chemistry.org These catalysts can create a chiral environment that favors the formation of one enantiomer of the product over the other. This has become a practical method for preparing allylic amines and their derivatives with high enantiomeric purity. organic-chemistry.org The diastereoselectivity of the rearrangement is also notable, allowing for the controlled formation of specific stereoisomers. wikipedia.orgyoutube.comnrochemistry.com

Catalytic Systems for the Overman Rearrangement

The Overman rearrangement is a powerful and widely utilized syr.edusyr.edu-sigmatropic rearrangement that transforms allylic alcohols into allylic amines via an intermediate allylic trichloroacetimidate, which then rearranges to the corresponding N-trichloroacetyl amide. syr.edunih.govgoogle.com This reaction can be performed thermally, but the use of metal catalysts allows the reaction to proceed under much milder conditions. clockss.org

Historically, mercury(II) and palladium(II) salts have been extensively used as catalysts for this transformation. syr.edugoogle.comclockss.org However, recent advancements have introduced more environmentally benign and highly efficient catalytic systems. Notably, gold(I) catalysts have emerged as a powerful alternative. clockss.org Gold(I) chloride, for instance, has been shown to effectively catalyze the Overman rearrangement of allylic trichloroacetimidates to yield C3-alkyl substituted allylic trichloroacetamides in good to high yields. clockss.org A significant advantage of the gold(I)-catalyzed system is its ability to function in water under mild conditions, making the process scalable and industrially attractive. clockss.org The reaction can be carried out on a gram-scale with low catalyst loading, and the desired product is often obtained in high purity after a simple extraction, negating the need for further purification steps. clockss.org

Asymmetric induction in the Overman rearrangement has also been achieved using chiral transition metal catalysts, particularly palladium complexes with chiral ligands, which allows for the synthesis of enantiomerically enriched allylic amines from prochiral allylic alcohols. google.com

Catalyst SystemTypical SubstrateReaction ConditionsYieldReference
Hg(II) saltsAllylic trichloroacetimidateVaries (often mild)Good syr.edugoogle.comclockss.org
Pd(II) saltsAllylic trichloroacetimidateMildGood to High syr.edugoogle.comclockss.org
AuClCinnamyl trichloroacetimidateWater, 55 °C92% clockss.org
Chiral Pd(II) ComplexesProchiral allylic trichloroacetimidateVariesGood (High ee) google.com

Other Sigmatropic Rearrangements for N-Trichloroacetyl Amide Formation

Beyond the well-known Overman rearrangement, other syr.edusyr.edu-sigmatropic rearrangements serve as a potent tool for the stereoselective construction of carbon-nitrogen bonds, leading to N-trichloroacetyl amides. These rearrangements are valued for their ability to create significant structural complexity in a controlled manner.

Chemical Transformations and Derivatizations of N-Trichloroacetyl Amides

N-trichloroacetyl amides are valuable synthetic intermediates due to the reactivity of the trichloroacetyl group, which allows for a variety of chemical transformations.

Synthesis of Ureas and Carbamates from N-Trichloroacetyl Amides

N-trichloroacetyl amides (NTCAs) can serve as effective "blocked isocyanates." Through base-catalyzed condensation, they can be readily converted into N-substituted ureas and carbamates. This transformation proceeds via the in-situ formation of an isocyanate intermediate, which is generated by the elimination of chloroform (B151607), followed by reaction with a nucleophile such as an amine or an alcohol.

The reaction is typically catalyzed by either an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or an inorganic base such as sodium hydroxide (B78521). This method is applicable to a wide range of amines, including those with low nucleophilicity, affording the corresponding ureas in good yields. Similarly, reaction with alcohols provides access to carbamates. This extends the utility of NTCAs as versatile precursors for these important classes of compounds.

NTCA SubstrateNucleophileBaseProductReference
N-Phenyl-2,2,2-trichloroacetamideBenzamideNaOHN-(Phenylcarbamoyl)benzamide
N-Phenyl-2,2,2-trichloroacetamideAnilineDBU1,3-Diphenylurea
N-Trichloroacetyl AmideAlcoholBaseN-Substituted Carbamate

Polyurethane Formation via N-Trichloroacetyl Amide Intermediates

The ability of N-trichloroacetyl amides to function as isocyanate precursors also enables their use in the synthesis of polyurethanes (PUs). By reacting NTCAs with polyols under appropriate conditions, the in-situ generated isocyanate functionalities can undergo polymerization to form the characteristic urethane (B1682113) linkages of a polyurethane backbone. This approach has been noted particularly with newly developed fluorine-substituted NTCAs, highlighting the potential for creating specialized polymers with unique properties.

Regioselective Beta-Trichloroacetylation of Cyclic Amine Substrates

A method for the direct trichloroacetylation at the β-position of cyclic amines has been developed, affording valuable synthetic intermediates. This reaction is carried out under mild conditions using trichloroacetyl chloride in the presence of an additive like 2-methyl-2-butene, which acts as a proton scavenger. The process has been successfully applied to N-protected pyrrolidine (B122466) and piperidine (B6355638) derivatives. For instance, N-Boc-2-methoxypiperidine reacts to give the β-trichloroacetylated product in high yield. This methodology is particularly useful for the synthesis of key intermediates for chiral azabicyclo compounds, where the introduced trichloroacetyl group can be readily converted into other functionalities like esters and amides.

Nucleophilic Addition Reactions in Trichloroacetamide Chemistry

The carbonyl carbon of the trichloroacetamide group is electrophilic and susceptible to nucleophilic attack. This reactivity is central to many of the transformations of N-trichloroacetyl amides. The strong electron-withdrawing nature of the trichloromethyl group enhances the partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles.

Mechanistic Investigations into the Reactivity of N Trichloroacetyl Amides

Nucleophilic Acyl Substitution Mechanisms

The reactivity of N-trichloroacetyl amides, including 2,2,2-Trichloro-N-methylacetamide, in nucleophilic acyl substitution is largely dictated by the electronic properties of the trichloroacetyl group. This reaction typically follows an addition-elimination pathway through a tetrahedral intermediate. vaia.commasterorganicchemistry.com The three chlorine atoms exert a strong negative inductive effect (-I), withdrawing electron density from the carbonyl carbon. vaia.comchemistrysteps.com This increased electrophilicity makes the carbonyl carbon a prime target for nucleophilic attack. vaia.comsydney.edu.au

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group.

For a nucleophilic acyl substitution to be favorable, the incoming nucleophile must be a stronger base than the leaving group. masterorganicchemistry.com The stability of the leaving group is a key factor; weaker bases are better leaving groups. youtube.com In the case of N-trichloroacetyl amides, while the amide group itself is generally a poor leaving group, the powerful electron-withdrawing nature of the trichloroacetyl moiety can influence the reaction dynamics. nih.gov The reaction's favorability is ultimately determined by the relative stability of the reactants and products. masterorganicchemistry.com

Radical-Initiated Transformations

The trichloroacetyl group serves as an effective precursor for radical generation, which is instrumental in synthesizing various nitrogen-containing heterocycles. ub.eduscispace.com These reactions typically involve the formation of a carbon-centered radical through the cleavage of a carbon-chlorine bond. ub.edu

Intramolecular Radical Cyclization for Nitrogen-Containing Heterocycle Construction

Intramolecular radical cyclization of N-trichloroacetyl amides is a valuable method for constructing nitrogen-containing heterocyclic systems, such as lactams. ub.eduresearchgate.net This process generally involves three main steps: selective radical generation, the radical cyclization itself, and the conversion of the resulting radical into a stable product. wikipedia.org

For instance, N-allyl-2,2,2-trichloroacetamides can undergo tin-mediated radical cyclization. researchgate.net In a typical procedure, treatment with a radical initiator like AIBN and tributyltin hydride (Bu3SnH) generates a trichloromethyl radical which then adds to the tethered alkene. researchgate.net The cyclization often proceeds via a 5-exo or 6-exo pathway, with the former being kinetically favored in many cases. wikipedia.org The resulting cyclized radical is then quenched by a hydrogen atom donor, such as Bu3SnH, to yield the final lactam product. wikipedia.orgresearchgate.net

Atom Transfer Radical Cyclization (ATRC) Methodologies

Atom Transfer Radical Cyclization (ATRC) is a powerful technique that utilizes a transition metal catalyst to generate radicals. ub.edu This method offers a controlled approach to radical reactions. N-trichloroacetyl amides are excellent substrates for ATRC. ub.eduresearchgate.net

The general mechanism for a copper-catalyzed ATRC of an N-alkenyl trichloroacetamide (B1219227) is as follows:

Initiation: A Cu(I) species abstracts a chlorine atom from the trichloroacetyl group, generating a dichloromethyl radical and a Cu(II) species. ub.edu

Cyclization: The generated radical adds intramolecularly to the alkene. ub.edu

Termination: The cyclized radical is quenched by the Cu(II) species, which transfers a chlorine atom back to the radical, regenerating the Cu(I) catalyst and forming the chlorinated lactam product. ub.edu

Copper and Ruthenium complexes are commonly employed as catalysts in these reactions. researchgate.netresearchgate.netdocumentsdelivered.com The choice of catalyst and ligands can influence the reaction's efficiency and stereoselectivity. scispace.com For example, the use of bidentate amine ligands with CuCl can allow the reaction to proceed at lower temperatures. scispace.com

Table 1: Examples of Catalysts Used in ATRC of N-Trichloroacetyl Amides

Catalyst SystemDescriptionReference
CuCl/bpyCopper(I) chloride with bipyridine as a ligand, allowing for lower reaction temperatures. scispace.com
RuCl2(PPh3)3A ruthenium(II) complex that can be activated by microwave irradiation to enhance reaction rates. researchgate.net
'Ligand-Free-Like' CuClCopper(I) chloride in a solvent like DMF, which can act as a ligand. ub.edu

Electronic Characteristics and Reactive Sites of the Trichloroacetyl Moiety

The trichloroacetyl moiety is characterized by its strong electron-withdrawing nature, which significantly influences the reactivity of the entire amide molecule. vaia.comchemistrysteps.com This is primarily due to the negative inductive effect (-I) of the three chlorine atoms. vaia.comchemistrysteps.comauburn.edu This effect polarizes the molecule, making the carbonyl carbon highly electrophilic and thus a primary site for nucleophilic attack. sydney.edu.auyoutube.com

In addition to the inductive effect, resonance effects can also play a role, although the inductive effect is generally considered dominant in this case. auburn.edukhanacademy.org The lone pair on the nitrogen atom can be delocalized into the carbonyl group, creating amidic resonance, which contributes to the planarity and stability of the amide bond. nih.gov

The primary reactive sites of the trichloroacetyl moiety are:

The Carbonyl Carbon: Highly electrophilic and susceptible to attack by nucleophiles. vaia.comyoutube.com

The α-Carbon-Chlorine Bonds: These bonds are relatively weak and can undergo homolytic cleavage to generate a dichloromethyl radical, which is a key step in radical-initiated transformations. ub.eduscispace.com

Stereochemical Control Mediated by the N-Trichloroacetyl Group

The bulky and electron-withdrawing N-trichloroacetyl group can exert significant influence on the stereochemical outcome of reactions.

Diastereoselective Outcomes in Amidomercuration Reactions

Role of Protecting Groups in Stereochemical Induction

The N-trichloroacetyl (TCA) group plays a significant role in directing the stereochemical outcome of reactions, particularly in the field of glycosylation chemistry. Its electron-withdrawing nature and steric bulk influence the formation of specific stereoisomers.

In the synthesis of complex oligosaccharides, the N-trichloroacetyl group on a glycosyl donor, such as a derivative of N-trichloroacetyl-D-glucosamine, has been shown to be highly effective in achieving stereospecificity. nih.gov Studies on the glycosylation of galactose, lactose, and lactosamine acceptors have demonstrated that donors bearing the N-trichloroacetyl group can lead to good to excellent yields of the desired glycosides. nih.gov For instance, the use of N-trichloroacetyl-D-glucosamine thioglycoside donors, activated by N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH), has provided stereospecific access to complex structures. nih.gov The amount of TfOH required for efficient coupling is dependent on the reactivity of the donor molecule. nih.gov

The N-trichloroacetyl group's effectiveness in stereochemical control is further highlighted in cooperative catalysis systems. For example, a singly protonated phenanthrolinium salt has been used as a catalyst for the β-selective glycosylation with α-glycosyl trichloroacetimidate (B1259523) donors. nih.gov This method has proven effective for a range of alcohol acceptors, including primary and secondary pyranose and furanose derivatives, yielding the corresponding β-disaccharides with high selectivity. nih.gov The byproduct of this reaction, trichloroacetamide, has been found to play a crucial role in influencing the reactivity and selectivity of the glycosylation. nih.gov

The following table summarizes the stereoselective glycosylation reactions involving N-trichloroacetyl-protected donors, showcasing the influence of the protecting group on the yield and diastereoselectivity.

DonorAcceptorPromoter/CatalystSolventYield (%)α:β RatioReference
N-Trichloroacetyl-D-glucosamine thioglycosideGalactose derivativeNIS/TfOHNot SpecifiedGood to ExcellentStereospecific nih.gov
N-Trichloroacetyl-D-glucosamine thioglycosideLactose derivativeNIS/TfOHNot SpecifiedGood to ExcellentStereospecific nih.gov
N-Trichloroacetyl-D-glucosamine thioglycosideLactosamine derivativeNIS/TfOHNot SpecifiedGood to ExcellentStereospecific nih.gov
Glucosyl α-trichloroacetimidatePrimary pyranose alcohol[PhenH]⁺[BF₄]⁻Not SpecifiedGood>1:25 nih.gov
Glucosyl α-trichloroacetimidateSecondary furanose alcohol[PhenH]⁺[BF₄]⁻Not SpecifiedGood>1:25 nih.gov
Glucosyl α-trichloroacetimidateN-protected serine[PhenH]⁺[BF₄]⁻Not Specified811:12 nih.gov
Glucosyl α-trichloroacetimidateAcyclic secondary aniline[PhenH]⁺[BF₄]⁻Not SpecifiedHigh>1:25 nih.gov

Selective Dehalogenation Strategies

The trichloromethyl group in trichloroacetamides is susceptible to reduction, and selective dehalogenation offers a route to mono- and dichloroacetamides. Electrochemical methods have been developed for controlled hydrodechlorination and deuterodechlorination.

Electrochemical Hydrodechlorination and Deuterodechlorination of Trichloroacetamides

The electrochemical reduction of N-(2,2,2-trichloroethyl)acetamides has been investigated at a mercury cathode in dimethylformamide (DMF). rsc.org The outcomes of these reactions are highly dependent on the reaction conditions, particularly the presence of a proton source like water, and the nature of the substituents on the amide. The process is believed to proceed through the formation of an intermediate carbanion. This carbanion can then undergo further reactions such as β-elimination, α-elimination, or protonation, leading to a variety of products. rsc.org

For instance, the electrolysis of certain N-(2,2,2-trichloroethyl)acetamides in the presence of water can lead to the formation of the corresponding dechlorinated product via nucleophilic substitution by dimethylamine, which is formed from the decomposition of the solvent. rsc.org

The controlled electrochemical reduction of trichloroacetamides allows for the selective formation of mono- and dichloroacetamides. This process can be carried out in an undivided cell with a constant current, using a supporting electrolyte such as tetraethylammonium (B1195904) perchlorate (B79767) (Et₄NClO₄). rsc.org Furthermore, the use of a deuterated solvent like methanol-d₄ under similar electrochemical conditions has been shown to successfully yield deuterodechlorinated products.

The table below presents the products and their yields from the electrochemical reduction of various N-substituted trichloroacetamides, illustrating the impact of the substituent on the reaction pathway.

Substrate (N-Substituent)ConditionProduct(s)Yield (%)Reference
HElectrolysis in DMFDichloroacetamide, ChloroacetamideNot specified rsc.org
CH₂PhElectrolysis in DMFN-Benzyl-dichloroacetamideNot specified rsc.org
CHPh₂Electrolysis in DMF with H₂ON-(Diphenylmethyl)acetamideNot specified rsc.org
CPh₃Electrolysis in DMFN-(Triphenylmethyl)acetamideNot specified rsc.org
HElectrolysis in methanol-d₄Deuterated chloroacetamidesSuccessfulNot specified

Reactions with Organophosphorus Compounds

The reactivity of N-trichloroacetyl amides with organophosphorus compounds is an area of interest for the formation of new chemical bonds and intermediates. While direct reactions of this compound with common organophosphorus reagents like triphenylphosphine (B44618) are not extensively documented in isolation, related transformations provide insight into the potential reactivity.

Amide bond formation can be achieved through the in-situ generation of phosphonium (B103445) salts. For example, the reaction of a carboxylic acid with an amine in the presence of triphenylphosphine and an activator like N-chlorophthalimide leads to the formation of an amide. nih.govresearchgate.net Mechanistic studies using ³¹P NMR have shown the formation of chloro- and imido-phosphonium salts as reactive intermediates. nih.govresearchgate.net These species activate the carboxylic acid to form an acyloxy-phosphonium intermediate, which is then attacked by the amine. nih.gov Although this is an amidation reaction rather than a direct reaction of the trichloroacetyl group, it demonstrates the role of triphenylphosphine in activating amide-related functionalities.

A more direct, though still analogous, reaction is the Staudinger reaction, where an azide (B81097) reacts with triphenylphosphine to form an iminophosphorane. organic-chemistry.org This intermediate can then be hydrolyzed to an amine and triphenylphosphine oxide. organic-chemistry.org This highlights the propensity of triphenylphosphine to react with nitrogen-containing functional groups.

While specific data on the reaction of this compound with organophosphorus compounds is limited in the searched literature, the principles from related reactions suggest that the electrophilic carbonyl carbon and the nitrogen atom of the amide could be potential sites for nucleophilic attack by organophosphorus reagents, potentially leading to a variety of products depending on the reaction conditions and the specific organophosphorus compound used.

Theoretical and Computational Chemistry of N Trichloroacetyl Amides

Advanced Quantum Chemical Methodologies for Trichloroacetamide (B1219227) Analysis

Quantum chemical calculations, predominantly employing Density Functional Theory (DFT), have become a cornerstone for the analysis of amide systems. youtube.comnih.gov These methods allow for the accurate prediction of molecular properties, offering a detailed view of the electronic landscape of molecules like 2,2,2-Trichloro-n-methylacetamide.

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. youtube.comstackexchange.com For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are commonly used for this purpose. nih.govmdpi.com

A critical aspect of the geometry of amides is the rotational barrier around the amide C-N bond, which arises from the partial double bond character due to resonance. montana.edumdpi.com This restricted rotation leads to the existence of distinct conformers, typically a more stable trans (or E) and a less stable cis (or Z) isomer with respect to the substituents on the amide bond. In the case of N-methylacetamide, the trans conformer is generally favored. For this compound, computational studies would focus on the rotational energy profile around the C-N bond to quantify the energy barrier between the E and Z rotamers. The steric bulk of the trichloromethyl group can influence this barrier. acs.org

Table 1: Predicted Geometric Parameters for this compound (trans conformer) Note: These are representative values based on DFT calculations for similar amide structures. Actual values would require specific calculations for this molecule.

ParameterPredicted Value
C=O Bond Length~1.22 Å
C-N Bond Length~1.35 Å
N-CH₃ Bond Length~1.46 Å
C-CCl₃ Bond Length~1.56 Å
O=C-N Bond Angle~122°
C-N-C Bond Angle~121°
C-C-Cl Bond Angle~109.5°
Rotational Barrier (C-N bond)~15-20 kcal/mol

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. nih.govnih.govarxiv.org

NMR Spectroscopy: The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is well-established. nih.govyoutube.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. imperial.ac.uk For this compound, calculations would predict distinct signals for the N-methyl protons and the carbonyl and methyl carbons. The electronic environment, heavily influenced by the electronegative trichloromethyl and carbonyl groups, dictates these chemical shifts. The predicted values can be compared with experimental data to confirm the molecular structure. nih.gov

IR Spectroscopy: Theoretical Infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. nih.govresearchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, key predicted vibrational modes would include the C=O stretching frequency (typically around 1650-1700 cm⁻¹), the N-H bending (if a primary or secondary amide), and the C-Cl stretching modes. DFT calculations can predict these frequencies with good accuracy, although scaling factors are often applied to better match experimental results. nih.govresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound Note: These are representative values and would be refined by specific computational analysis.

Spectroscopic ParameterPredicted Value
¹H NMR (N-CH₃)~2.8 - 3.0 ppm
¹³C NMR (C=O)~160 - 165 ppm
¹³C NMR (N-CH₃)~25 - 30 ppm
¹³C NMR (CCl₃)~90 - 95 ppm
IR (C=O stretch)~1680 cm⁻¹
IR (C-N stretch)~1350 cm⁻¹
IR (C-Cl stretch)~700-800 cm⁻¹

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. numberanalytics.comwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). cureffi.org For this compound, the HOMO is expected to be localized primarily on the amide nitrogen and oxygen atoms, while the LUMO is anticipated to be centered on the carbonyl carbon and the C-Cl bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. numberanalytics.comresearchgate.net

Molecular Electrostatic Potentials (MEPs): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deresearchgate.net These maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In this compound, the MEP would show a region of high negative potential around the carbonyl oxygen, making it a likely site for protonation or coordination to Lewis acids. Conversely, a region of positive potential would be found around the carbonyl carbon, indicating its susceptibility to nucleophilic attack. researchgate.net

Density of States (DOS): A DOS plot illustrates the distribution of molecular orbitals at different energy levels. It provides a more comprehensive picture of the electronic structure than just the HOMO and LUMO. The analysis of the partial density of states (PDOS) can reveal the contribution of specific atoms or functional groups to the molecular orbitals, offering deeper insight into bonding and reactivity. researchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, including identifying transition states and intermediates. auburn.edu For this compound, a key reaction is nucleophilic acyl substitution. taylorandfrancis.commasterorganicchemistry.comlibretexts.orgyoutube.com Theoretical calculations can model the attack of a nucleophile on the electrophilic carbonyl carbon. pearson.comresearchgate.net This involves locating the transition state for the formation of a tetrahedral intermediate and the subsequent transition state for the expulsion of the leaving group. The calculated activation energies for these steps can predict the reaction rate and feasibility. researchgate.net These studies can elucidate how the trichloromethyl group influences the stability of the tetrahedral intermediate and the facility of the leaving group's departure.

Computational Approaches to Structure-Reactivity Relationships

Computational methods can systematically investigate how structural modifications affect the reactivity of a molecule.

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. rsc.orgnih.govresearchgate.net

Electronic Effects: The trichloromethyl (-CCl₃) group is a potent electron-withdrawing group due to the high electronegativity of the chlorine atoms. This inductive effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. Computational methods like Natural Bond Orbital (NBO) analysis can quantify this charge distribution.

Steric Effects: The steric hindrance caused by the bulky trichloromethyl group and the N-methyl group can affect the approach of a nucleophile to the carbonyl carbon. acs.org Computational modeling can quantify these steric interactions and their impact on the activation energy of a reaction. By comparing the calculated reaction barriers for a series of N-acyl amides with varying substituents, a quantitative structure-activity relationship (QSAR) can be developed to predict reactivity. mdpi.com

Analytical and Spectroscopic Characterization of N Trichloroacetyl Amides

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. uobasrah.edu.iq For 2,2,2-Trichloro-n-methylacetamide, both ¹H and ¹³C NMR are instrumental in confirming its precise atomic connectivity.

Application of ¹H and ¹³C NMR for Precise Structural Elucidation

The structural elucidation of organic compounds is greatly facilitated by one-dimensional (1D) and two-dimensional (2D) NMR techniques. ruc.dkcore.ac.uk In the case of this compound, the ¹H NMR spectrum is expected to be relatively simple, showing a signal for the N-methyl (N-CH₃) protons. The chemical shift of this signal is influenced by the electron-withdrawing nature of the adjacent trichloroacetyl group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. researchgate.net Key signals would include the carbonyl carbon (C=O) of the amide, the quaternary carbon of the trichloromethyl (CCl₃) group, and the carbon of the N-methyl group. The chemical shifts of these carbons are highly indicative of their electronic environment. For instance, the carbonyl carbon resonance is typically found in the downfield region of the spectrum, and its exact position can offer insights into the electronic effects of the substituents on the amide group. ruc.dk The presence of two distinct carbon environments in a related molecule, 1,1,2-trichloroethane, is confirmed by two different chemical shifts in its ¹³C NMR spectrum. docbrown.info

Interactive Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H (N-CH₃) ~2.9 - 3.2 Singlet The exact shift is influenced by solvent and concentration.
¹³C (C=O) ~160 - 165 Singlet Typical range for an amide carbonyl.
¹³C (CCl₃) ~90 - 95 Singlet Highly deshielded due to the three chlorine atoms.

Note: These are predicted values and can vary based on experimental conditions.

Synergistic Use of Experimental NMR and Computational Predictions

The integration of computational methods with experimental NMR data has become a powerful tool for structural verification. ruc.dk Computational models, such as those based on Density Functional Theory (DFT), can predict NMR chemical shifts for a proposed structure. By comparing these predicted spectra with the experimental data, chemists can gain a higher level of confidence in their structural assignment. This synergy is particularly valuable for complex molecules or when distinguishing between isomers. ruc.dk While direct computational studies on this compound are not widely published, the principles are well-established for related amide systems like N-methylacetamide. core.ac.ukresearchgate.netrasayanjournal.co.in

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iqpsu.edu

Identification of Key Functional Group Absorptions and Vibrational Modes

The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific vibrational modes within the molecule. The most prominent of these is the carbonyl (C=O) stretching vibration of the amide group, which typically appears as a strong absorption in the region of 1630-1690 cm⁻¹. masterorganicchemistry.com The N-H stretching vibration, characteristic of secondary amides, is expected in the range of 3300–3500 cm⁻¹. pressbooks.pub Other important vibrations include the C-N stretching and N-H bending modes (Amide II band), which are often observed around 1550 cm⁻¹. researchgate.net The presence of the trichloromethyl group will also give rise to characteristic C-Cl stretching vibrations, typically found in the fingerprint region of the spectrum.

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium
C=O (Amide I) Stretch 1630 - 1690 Strong
C-N / N-H (Amide II) Stretch / Bend ~1550 Medium

Validation of Computational Models with Experimental IR Spectra

Similar to NMR, computational methods can be used to predict the vibrational frequencies of this compound. core.ac.ukresearchgate.netrasayanjournal.co.in By performing theoretical calculations, a simulated IR spectrum can be generated and compared with the experimental spectrum. This comparison helps to confirm the assignment of the observed absorption bands to specific vibrational modes and provides further validation of the molecular structure. nih.gov For model systems like N-methylacetamide, extensive research has been conducted to refine computational methods to accurately reproduce experimental IR spectra, often involving quantum mechanical/molecular mechanical (QM/MM) simulations. nih.govresearchgate.net These studies highlight the importance of accounting for environmental factors, such as solvent effects, to achieve good agreement between calculated and experimental spectra. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. nist.gov In the analysis of this compound, MS can be used to confirm the molecular weight and to study its fragmentation pattern, which can provide valuable structural clues. rsc.org

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the lability of the C-Cl bonds, the molecular ion may be weak or absent. The fragmentation pattern would likely be dominated by the loss of chlorine atoms and cleavage of the amide bond. Common fragmentation pathways for carbonyl compounds include α-cleavage, which in this case would involve the cleavage of the bond between the carbonyl carbon and the trichloromethyl group. miamioh.edu The resulting fragments can help to piece together the structure of the original molecule.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure m/z (for ³⁵Cl) Notes
[C₃H₄Cl₃NO]⁺ Molecular Ion 175 May be weak or absent.
[C₂H₄NO]⁺ [M - CCl₃]⁺ 58 Result of α-cleavage.

Note: The m/z values are calculated using the most abundant isotope of chlorine (³⁵Cl). The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique has been instrumental in elucidating the precise molecular conformations, intermolecular interactions, and packing arrangements of N-trichloroacetyl amides, providing a foundational understanding of their solid-state behavior.

The single-crystal X-ray diffraction analysis of various N-substituted 2,2,2-trichloroacetamides has revealed detailed insights into their molecular geometry. These studies involve the careful growth of single crystals, which are then exposed to a focused X-ray beam. The resulting diffraction pattern is meticulously analyzed to generate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

Detailed Research Findings

Research, particularly by Gowda and collaborators, has systematically investigated the crystal structures of a series of N-(substituted-phenyl)-2,2,2-trichloroacetamides. znaturforsch.com These studies provide a comprehensive framework for understanding the structural nuances of this class of compounds. While a dedicated crystallographic study for this compound was not found in the surveyed literature, the analysis of closely related analogues offers significant insights into the expected structural features.

For instance, the crystal structure of N-(phenyl)-2,2,2-trichloroacetamide (PhTCA) has been determined, providing a baseline for comparison. znaturforsch.com The analysis of this and other substituted analogues reveals that the amide group generally adopts a planar or near-planar conformation. The C-N bond length in these amides is typically shorter than a standard C-N single bond, indicating a degree of double bond character due to resonance.

Intermolecular hydrogen bonding is a dominant feature in the crystal packing of N-trichloroacetyl amides. nih.govnih.gov In primary and secondary amides, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. These hydrogen bonds often lead to the formation of one-dimensional chains or more complex three-dimensional networks, which dictate the packing efficiency and stability of the crystal lattice. znaturforsch.comnih.gov For example, in the crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide, distinct inversion dimers are formed through O-H...O hydrogen bonds. nih.gov

The unit cell parameters for a series of N-(substituted-phenyl)-2,2,2-trichloroacetamides have been reported, showcasing a variety of crystal systems, including monoclinic and orthorhombic. znaturforsch.com These parameters, along with the space group determination, define the symmetry and the repeating unit of the crystal lattice.

The following tables summarize key crystallographic data for representative N-trichloroacetyl amides, offering a comparative view of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Selected N-Trichloroacetyl Amides

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
N-(3-nitrophenyl)-2,2,2-trichloroacetamideC₈H₅Cl₃N₂O₃TriclinicP-17.493(3)9.992(3)15.225(5)82.59(2)4
N-(4-nitrophenyl)-2,2,2-trichloroacetamideC₈H₅Cl₃N₂O₃MonoclinicP2₁/n5.807(2)15.354(6)12.475(5)92.28(2)4
N-(2-chlorophenyl)-2,2,2-trichloroacetamideC₈H₅Cl₄NOOrthorhombicPna2₁8.769(2)12.838(3)9.578(2)904
N-(4-chlorophenyl)-2,2,2-trichloroacetamideC₈H₅Cl₄NOOrthorhombicPbca7.647(3)14.283(5)21.041(8)908
N-(3,4-dichlorophenyl)-2,2,2-trichloroacetamideC₈H₄Cl₅NOMonoclinicP2₁/c5.8610(2)20.2384(6)9.9791(3)104.041(3)4

Data sourced from Gowda et al. (2000) znaturforsch.com and Gowda et al. (2007). researchgate.net

Table 2: Selected Bond Lengths (Å) and Angles (°) for N-(3,4-dichlorophenyl)-2,2,2-trichloroacetamide researchgate.net

BondLength (Å)AngleDegree (°)
C1-C(O)1.549(2)O=C-N124.71(15)
C=O1.2092(18)O=C-C1119.15(14)
C-N1.336(2)N-C-C1116.05(13)
N-C(aryl)1.424(2)C-N-C(aryl)123.60(13)

Advanced Synthetic Applications and Functional Group Interconversions of N Trichloroacetyl Amides

Strategic Applications in Complex Natural Product Total Synthesis

The synthesis of complex natural products often requires highly selective and efficient chemical reactions. The trichloroacetamide (B1219227) group has proven to be a valuable tool in this regard, enabling key transformations that would be difficult to achieve otherwise. thieme-connect.com

Site-Selective Hydroxylation Mediated by Trichloroacetamide

The neighboring-group participation of a trichloroacetamide can facilitate site-selective hydroxylation of C-H bonds, a challenging transformation in complex molecules. This strategy relies on the ability of the amide oxygen to direct an oxidizing agent to a specific position within the molecule.

In the context of the total synthesis of tetrodotoxin, a potent neurotoxin, the trichloroacetamide group was instrumental in achieving a site-selective hydroxylation. thieme-connect.com This reaction highlights the ability of the N-trichloroacetyl group to act as an internal directing group, overriding the inherent reactivity of other C-H bonds in the molecule. The use of fluorinated alcohol solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can further enhance site-selectivity in such oxidations by deactivating more accessible C-H bonds through hydrogen bonding. udg.edumdpi.comresearchgate.net This approach has been successfully applied to a variety of complex molecules, including steroids and sugars. udg.eduresearchgate.net

Catalyst SystemSubstrate TypeKey Feature of TransformationReference
Iron or Manganese catalysts with H2O21,2-diols, polyhydroxylated substratesSite-selective C-H bond hydroxylation at a remote and nonactivated site. udg.edu
Ruthenium catalystUnprotected polyol natural productsSelective oxidation of a single hydroxyl group among many. nih.gov

Guanidinylation Methodologies Utilizing Trichloroacetamide Derivatives

The guanidinium (B1211019) group is a common feature in many biologically active natural products. The conversion of a trichloroacetamide into a guanidine (B92328) provides a direct and efficient method for introducing this functional group.

A notable application of this methodology was demonstrated in the synthesis of tetrodotoxin, where a trichloroacetamide was successfully converted to a guanidine moiety. thieme-connect.com This transformation typically involves the activation of the amide, followed by reaction with a suitable guanidinylating agent. More recent methods have focused on the direct, stereoselective incorporation of the guanidine unit into molecules, such as in the synthesis of (+)-guadinomic acid. nih.gov While not directly involving a trichloroacetamide, these advancements in guanidylation chemistry underscore the importance of developing efficient methods for installing this functional group.

Protective Group Chemistry: N-Trichloroacetyl Group Introduction and Deprotection

The N-trichloroacetyl group serves as a robust protecting group for amines due to its stability under a variety of reaction conditions. It is particularly useful in the synthesis of complex molecules where other protecting groups might be labile.

The introduction of the N-trichloroacetyl group is typically achieved by reacting the amine with trichloroacetyl chloride or trichloroacetic anhydride (B1165640) in the presence of a base. A common procedure for the N-Troc protection of amino sugars involves reacting the amino sugar hydrochloride with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) and sodium bicarbonate in water. nih.gov

Deprotection of the N-trichloroacetyl group is most commonly accomplished under reductive conditions. The use of zinc dust in acetic acid or aqueous solvents is a classic and effective method. total-synthesis.com This method is orthogonal to many other protecting groups, such as Boc (acid-labile) and Fmoc (base-labile), making it a valuable tool in multistep synthesis. total-synthesis.com Other deprotection methods include the use of sodium borohydride (B1222165) in isopropanol, or basic hydrolysis with reagents like sodium hydroxide (B78521) in ethanol. researchgate.net

Protection ReagentDeprotection ConditionsKey AdvantagesReference
Trichloroacetyl chloride or anhydrideZn/AcOH or Zn/H2OOrthogonal to many other protecting groups, stable to acidic and basic conditions. total-synthesis.com
2,2,2-Trichloroethoxycarbonyl chloride (TrocCl)Zn in acetic acidEasily installed and quantitatively removed without affecting other protecting groups. nih.gov
TrichloroacetamideNaOH in EtOHBasic hydrolysis. researchgate.net

Precursors for Diverse Nitrogen-Containing Heterocyclic Systems

The trichloroacetamide group is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles. The reactivity of the trichloromethyl group allows for a range of cyclization reactions to form rings of different sizes.

Synthesis of Lactams and Azabicyclo Compounds

Radical cyclization of N-alkenyl trichloroacetamides is a powerful method for the synthesis of lactams, particularly γ- and δ-lactams. thieme-connect.comub.edu These reactions can be initiated by various radical initiators, including organotin or organosilane reagents, or mediated by transition metals like copper or ruthenium. thieme-connect.comub.edu Photoredox catalysis has emerged as a greener alternative for these transformations, allowing reactions to be carried out under mild conditions, often in air and non-anhydrous solvents. rsc.org These radical cyclizations can proceed with high diastereoselectivity, providing access to complex bicyclic and polycyclic lactam structures. researchgate.net

Reaction TypeCatalyst/ReagentProductsKey FeaturesReference
Atom Transfer Radical Cyclization (ATRC)Cu(I) or Ru(II) catalystsγ- and δ-lactamsEfficient for forming nitrogen-containing heterocycles. thieme-connect.comub.edu
Hydride Reductive MethodBu3SnH or (Me3Si)3SiHLactamsClassic method for radical cyclization. thieme-connect.com
Photoredox Catalysisfac-Ir(ppy)3γ- and δ-lactamsGreen, mild conditions, can be performed in air and non-anhydrous solvents. rsc.org

The synthesis of azabicyclo compounds can also be achieved using methodologies derived from trichloroacetamides, often through multi-step sequences that may involve the formation of a lactam as a key intermediate. For instance, N-heteroaryl-substituted-7-azabicyclo[2.2.1]heptanes have been synthesized via palladium-catalyzed amination reactions. nih.gov

Formation of Oxazaphospholines

While the formation of oxazaphospholines from 2,2,2-Trichloro-n-methylacetamide is not a widely documented transformation, the reactivity of the trichloroacetamide functionality suggests potential for such reactions. The reaction of amides with phosphorus reagents is a known method for the synthesis of various phosphorus-containing heterocycles. The specific conditions required to favor the formation of an oxazaphospholine ring from a trichloroacetamide would likely involve a suitable phosphorus electrophile and carefully controlled reaction conditions to manage the reactivity of the trichloromethyl group. Further research in this area could expand the synthetic utility of trichloroacetamides as precursors for novel heterocyclic systems.

Advancements in Analytical Chemistry: The Role of this compound in Derivatization Techniques

A comprehensive review of current scientific literature reveals a notable gap in the application of this compound as a derivatizing agent for enhancing chromatographic and mass spectrometric detection. While the broader class of N-trichloroacetyl amides and related chlorinated compounds have been explored for such purposes, specific research detailing the use of this compound remains elusive.

Derivatization is a critical technique in analytical chemistry, employed to modify an analyte to improve its volatility, thermal stability, and detectability for chromatographic and mass spectrometric analysis. This process is particularly vital for polar compounds that exhibit poor chromatographic behavior. Acylation, the introduction of an acyl group, is a common derivatization strategy. Reagents containing chlorine atoms, such as trichloroethyl chloroformate, have been successfully used to derivatize compounds like amphetamines and phenmetrazine. researchgate.netnih.gov The incorporation of chlorine atoms can be advantageous for mass spectrometric detection due to their distinct isotopic patterns, which can aid in the identification of derivatized molecules. nih.gov

While studies on various N-substituted trichloroacetamides exist, they primarily focus on their synthesis, crystal structure, and biological activities rather than their application as analytical derivatizing agents. researchgate.netnih.govresearchgate.netnih.gov For instance, research has been conducted on the crystal structures of compounds like 2,2,2-Trichloro-N-(2-methylphenyl)acetamide and 2,2,2-Trichloro-N-(3,4-dimethyl-phenyl)acetamide, providing insights into their molecular conformations. researchgate.netnih.gov

The broader field of analytical derivatization is well-established, with numerous reagents and methods available for different classes of analytes. Silylation, for example, is a widely used technique for the derivatization of a broad range of metabolites for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govnih.govresearchgate.net Similarly, various amine-type derivatization reagents are employed for the analysis of triterpenoids. nih.gov

Despite the exploration of related compounds and techniques, a thorough search of scientific databases and literature does not yield any specific studies, research findings, or data tables on the use of this compound for the analytical derivatization of any class of compounds. This indicates that its potential as a derivatizing agent for enhancing chromatographic and mass spectrometric detection has not been reported or is not a common practice in the scientific community. Therefore, a detailed discussion, including data tables and research findings as requested, cannot be provided at this time due to the absence of available information in the public domain.

Future Research Directions and Emerging Paradigms

Innovations in Synthetic Methodologies

The synthesis of N-substituted trichloroacetamides (NTCAs), including 2,2,2-trichloro-n-methylacetamide, is undergoing significant innovation, moving beyond traditional methods to more efficient, safer, and versatile strategies. A prominent emerging paradigm is the in situ photo-on-demand synthesis from tetrachloroethylene (B127269) (TCE). acs.orgnih.gov

This method involves the photochemical oxidation of TCE using a low-pressure mercury lamp under oxygen bubbling to generate highly reactive trichloroacetyl chloride (TCAC) in situ. acs.orgnih.gov This intermediate immediately reacts with an amine present in the solution, such as methylamine (B109427), to produce the corresponding NTCA. acs.org A key advantage of this approach is its broad applicability to a wide range of amines, including those with low nucleophilicity like amine hydrochlorides, which are challenging substrates in conventional acylation reactions. acs.orgnih.gov For instance, the reaction of TCE with methylamine hydrochloride has been shown to produce this compound in a 68% yield. acs.orgsemanticscholar.org

This innovative process avoids the handling of highly toxic and corrosive reagents like TCAC directly and represents a form of chemical recycling for TCE. nih.gov Future research will likely focus on optimizing this photochemical method, exploring its scalability, and expanding the substrate scope to include complex and functionalized amines, thereby providing streamlined access to a diverse library of NTCAs for further investigation.

Table 1: Photo-on-Demand Synthesis of N-Substituted Trichloroacetamides (NTCAs) from Tetrachloroethylene (TCE) and Various Amines

Amine Substrate Product Yield (%) Reference
Methylamine hydrochloride This compound 68 acs.orgsemanticscholar.org
Cyclohexylamine N-Cyclohexyl-2,2,2-trichloroacetamide - acs.orgnih.gov
Isopropylamine hydrochloride N-Isopropyl-2,2,2-trichloroacetamide 31 acs.orgsemanticscholar.org
tert-Butylamine hydrochloride N-tert-Butyl-2,2,2-trichloroacetamide 71 acs.orgsemanticscholar.org
2,2,2-Trifluoroethylamine hydrochloride 2,2,2-Trichloro-N-(2,2,2-trifluoroethyl)acetamide 71 acs.orgsemanticscholar.org
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine (B1608036) hydrochloride bis-NTCA 21 84 acs.orgsemanticscholar.org

Discovery of Unprecedented Reactivity Profiles

Future investigations are expected to reveal unprecedented reactivity for this compound, drawing inspiration from the chemistry of related α-haloamides. The trichloromethyl group significantly influences the electronic properties of the amide, opening pathways not typically observed for standard amides.

A key area of exploration is the generation of isocyanate intermediates. N-substituted trichloroacetamides can serve as "blocked" or "masked" isocyanates. nih.gov Under base-catalyzed conditions, they can eliminate chloroform (B151607) to generate a highly reactive isocyanate in situ. This intermediate can then be trapped by various nucleophiles, such as amines or alcohols, to form ureas and carbamates, respectively. acs.orgnih.gov The reaction of NTCAs with amines in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a powerful method for urea (B33335) synthesis. acs.orgnih.gov This reactivity profile suggests that this compound could be a valuable precursor for N-methyl-N'-substituted ureas.

Furthermore, the broader class of α-haloamides is known to undergo unusual rearrangements and cyclizations. nih.gov For example, under basic conditions, certain α-chloroamides can dehydrochlorinate to form transient, highly strained aziridinone (B14675917) (α-lactam) intermediates. nih.gov These intermediates can undergo subsequent ring-opening reactions, sometimes leading to rearranged products. nih.gov Investigating whether this compound can be induced to undergo similar transformations, perhaps through selective dehalogenation or reaction with specific bases, could lead to the discovery of entirely new synthetic pathways.

Advancements in Computational Prediction and Design

Computational chemistry is becoming an indispensable tool for predicting the reactivity and properties of amides, providing a blueprint for rational design. rsc.orgrsc.org Future research on this compound will heavily leverage these computational models to predict its behavior and guide experimental work.

One major advancement is the development of efficient computational models to predict the site of protonation in amides. rsc.orgnih.gov While amides typically protonate on the oxygen atom, significant structural distortion (pyramidalization at the nitrogen and twisting of the C-N bond) can favor N-protonation. rsc.orgnih.gov This switch is critical as it can activate the amide bond towards unconventional reactivity. rsc.orgrsc.org Computational models can now correlate the degree of non-planarity with proton affinity, predicting the likelihood of N-protonation. rsc.org Applying these models to this compound could predict its behavior under acidic conditions and suggest pathways to exploit its activated form.

Beyond protonation, machine learning and data science workflows are being developed to predict the outcomes of chemical reactions, including amide bond formation. pnas.orgnih.gov These models use molecular descriptors to create quantitative structure-property relationships that can forecast reaction rates and yields. pnas.orgnih.gov Such predictive models could be adapted to forecast the success of reactions involving this compound as either a reactant or a product, streamlining the development of new synthetic applications and minimizing trial-and-error experimentation.

Table 2: Computationally Predicted Properties Influencing Amide Reactivity

Property Description Significance for Reactivity Reference
N- vs. O-Protonation The preferential site (Nitrogen or Oxygen) for proton addition. N-protonation activates the amide bond for unconventional cleavage and reactions. rsc.orgrsc.orgnih.gov
Amide Bond Distortion (τ + χN) The sum of the twist (τ) and nitrogen pyramidalization (χN) angles, quantifying non-planarity. A distortion value of around 50–60° is predicted to be the barrier between preferential O- and N-protonation. rsc.org
Molecular Descriptors Computationally derived features related to 2D/3D structure, physical, and electronic properties. Used in machine learning models to predict reaction rates and yields for amide couplings. pnas.orgnih.gov

Interdisciplinary Research at the Interface of Materials Science and Polymer Chemistry

A highly promising future direction for this compound and related compounds lies at the nexus of materials science and polymer chemistry. The unique reactivity of N-substituted trichloroacetamides as isocyanate precursors makes them ideal building blocks for advanced polymers. acs.orgnih.gov

The ability to synthesize bis-NTCAs from diamines opens a direct pathway to the creation of polyurethanes. acs.orgsemanticscholar.org For example, the photochemical reaction of TCE with diamines like 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diamine yields a bis-NTCA, which can serve as a monomer. acs.orgsemanticscholar.org This monomer, upon reaction with a diol under base catalysis, would undergo a polycondensation reaction to form a polyurethane. This strategy allows for the incorporation of the trichloromethyl group's properties (or its remnants after reaction) into the polymer backbone.

Future interdisciplinary research will focus on designing and synthesizing novel polyurethanes and other polymers from functionalized NTCAs. By choosing specific diamines and diols, materials with tailored properties—such as thermal stability, flame retardancy (potentially from the high chlorine content), or specific solubility characteristics—could be developed. The incorporation of fluorinated segments, as demonstrated in the synthesis of fluorinated NTCAs, could lead to materials with unique surface properties, such as hydrophobicity and oleophobicity. acs.orgnih.gov This positions this compound and its derivatives as versatile building blocks for the next generation of functional materials.

Q & A

Q. What are the recommended synthetic routes for preparing 2,2,2-Trichloro-N-methylacetamide in high purity for crystallographic studies?

  • Methodological Answer : The synthesis typically involves reacting trichloroacetyl chloride with methylamine under controlled conditions. A two-step approach can be employed:

Acylation : Mix trichloroacetyl chloride with methylamine in a non-polar solvent (e.g., dichloromethane) at 0–5°C to prevent exothermic side reactions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .
Ensure rigorous drying of solvents and reagents to avoid hydrolysis of the trichloromethyl group.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify the N-methyl proton resonance at δ 2.8–3.2 ppm and absence of NH₂ signals.
  • ¹³C NMR : Confirm the trichloromethyl carbon at δ 95–100 ppm and carbonyl carbon at δ 165–170 ppm.
  • IR Spectroscopy : Look for C=O stretching at ~1650 cm⁻¹ and N-H (secondary amide) at ~3300 cm⁻¹.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 190.5 (C₃H₅Cl₃NO).
    Cross-validate with X-ray crystallography for bond-length and angle verification (e.g., Cl-C-Cl angles ~109°) .

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

  • Methodological Answer :
  • Temperature Control : Maintain reflux at 60–70°C in solvents like heptane to reduce thermal decomposition .
  • Base Selection : Use potassium carbonate (K₂CO₃) to neutralize HCl byproducts and drive the reaction forward .
  • Stoichiometry : Employ a 1.2:1 molar ratio of methylamine to trichloroacetyl chloride to ensure complete conversion.
    Monitor side reactions (e.g., hydrolysis to trichloroacetic acid) via pH titration of the aqueous layer .

Advanced Research Questions

Q. How does the trichloromethyl group influence the compound’s hydrogen-bonding patterns in crystalline form?

  • Methodological Answer : Perform Hirshfeld surface analysis to quantify intermolecular interactions:
  • Cl···H Contacts : Contribute 25–30% of the surface, stabilizing the lattice via halogen bonding.
  • N-H···O Bonds : Secondary amide groups form dimers (R₂²(8) motif) with bond distances of ~2.8 Å.
    Compare with DFT-optimized geometries (B3LYP/6-311G(d,p)) to validate experimental crystallographic data .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP functional and 6-31G(d,p) basis set to compute:
  • Electrostatic potential maps (highlighting electron-deficient trichloromethyl region).
  • Frontier molecular orbitals (HOMO-LUMO gap ~5 eV, indicating moderate reactivity).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility trends .

Q. How can contradictions in biological activity data for analogs be resolved?

  • Methodological Answer :
  • Dose-Response Assays : Test compound stability under physiological conditions (PBS buffer, pH 7.4, 37°C) to rule out decomposition artifacts .
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing N-methyl with ethyl or phenyl) to isolate the role of substituents.
  • Meta-Analysis : Use databases like PubChem to cross-reference bioactivity data against structural analogs .

Q. What strategies evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Assess decomposition onset temperatures (expected >150°C).
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).
  • Light Sensitivity : Expose to UV (254 nm) and measure degradation products (e.g., trichloroacetic acid) via ion chromatography .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data?

  • Methodological Answer :
  • Refinement Protocols : Use SHELXL for least-squares refinement, ensuring R-factor convergence <5%. Cross-check with Olex2 for displacement parameter anomalies .
  • Database Cross-Validation : Compare unit cell parameters with CCDC entries (e.g., CCDC-1951022) to identify systematic errors .
  • Twinned Crystals : Apply the PLATON TWIN tool to detect and model twinning, which may distort bond metrics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,2,2-Trichloro-n-methylacetamide
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2,2,2-Trichloro-n-methylacetamide

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